

# Technical Guide: Chemical Structure and Synthesis of Renzapride

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Renzapride*  
CAS No.: 112727-80-7  
Cat. No.: B052152

[Get Quote](#)

## Executive Summary

**Renzapride** is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is distinguished by a 1-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic scaffold that confers high selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog metoclopramide, **renzapride** lacks dopamine D2 antagonist activity, reducing the risk of extrapyramidal side effects.

- IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide[1][2]
- CAS Number: 112727-80-7 (Free base)[1][2]
- Molecular Formula: C<sub>16</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub>
- Molecular Weight: 323.82 g/mol [2]

## Chemical Structure & Pharmacophore Analysis

The molecule consists of two distinct domains linked by an amide bond:

- The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety. [1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]

- The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation that optimally positions the basic nitrogen for receptor interaction.[1]

## Structural Visualization

Figure 1: Pharmacophore dissection of **Renzapride** showing the acid and amine domains.

## Retrosynthetic Analysis

The convergent synthesis disconnects at the amide bond. The primary challenge is the construction of the 1-azabicyclo[3.3.1]nonane ring system, specifically the endo-isomer.

Strategic Disconnections:

- Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.
- Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted piperidine derivative.[1]
- Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]



[Click to download full resolution via product page](#)

Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]

## Detailed Synthesis Protocol

### Phase 1: Synthesis of the Amine Core (1-azabicyclo[3.3.1]nonan-4-amine)

This route follows the methodology established by King et al. (Beecham Pharmaceuticals), utilizing a Dieckmann cyclization to form the bridged system.[2]

#### Step 1: Preparation of Ethyl Nipecotate

- Reagents: Ethyl nicotinate, H<sub>2</sub>, Pd/C (5%), Ethanol.[2]
- Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl nipecotate (piperidine-3-carboxylate).[1][2]
- Mechanism: Reduction of the pyridine ring to the saturated piperidine.

#### Step 2: N-Alkylation (Michael Addition)[1][2]

- Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).
- Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl acrylate.
- Product: Diethyl 1-(2-ethoxycarbonyl)ethyl)piperidine-3-carboxylate.[1][2]
- Key Parameter: Control temperature to prevent polymerization of the acrylate.

#### Step 3: Dieckmann Cyclization

- Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]
- Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular Claisen condensation (Dieckmann cyclization).[2]
- Intermediate: The β-keto ester bicyclic intermediate.[1]

- Workup: Acid hydrolysis (HCl, reflux) promotes decarboxylation to yield 1-azabicyclo[3.3.1]nonan-4-one.[\[1\]](#)[\[2\]](#)

#### Step 4: Stereoselective Reductive Amination

- Reagents: Hydroxylamine hydrochloride, NaOAc, then H<sub>2</sub>/Raney Nickel or Na/Amyl alcohol.
- Procedure:
  - Convert the ketone to the oxime using hydroxylamine.
  - Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and exo isomers.
  - Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is often separated by fractional crystallization of the hydrochloride or benzoate salt.

## Phase 2: Synthesis of the Acid Core

- Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[\[1\]](#)[\[2\]](#)
- Chlorination: Protection of the amine (acetyl) followed by chlorination with SO<sub>2</sub>Cl<sub>2</sub> or Cl<sub>2</sub> in acetic acid introduces the chlorine at the 5-position.
- Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate or methyl iodide.[\[1\]](#)[\[2\]](#)
- Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic acid.[\[1\]](#)[\[2\]](#)

## Phase 3: Coupling (Final Assembly)

#### Protocol:

- Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively, use Ethyl chloroformate to form the mixed anhydride.

- Coupling: Add the endo-1-azabicyclo[3.3.1]nonan-4-amine (1.0 eq) to the activated acid solution.
- Reaction: Stir at room temperature for 12–24 hours.
- Workup: Quench with water, extract with DCM, wash with NaHCO<sub>3</sub> (to remove unreacted acid) and brine.
- Salt Formation: Dissolve the free base in ethanol and add ethanolic HCl to precipitate **Renzapride Hydrochloride**.

## Quantitative Data & Process Parameters

| Parameter                   | Specification | Notes                                                           |
|-----------------------------|---------------|-----------------------------------------------------------------|
| Reaction Temp (Cyclization) | 80–110°C      | Reflux required for Dieckmann closure.[1][2]                    |
| Pressure (Hydrogenation)    | 50 psi        | For pyridine reduction and oxime reduction.                     |
| Yield (Step 3 - Ketone)     | 45–60%        | Critical step; competitive polymerization reduces yield.<br>[2] |
| Isomer Ratio (Endo:Exo)     | ~3:1 to 1:1   | Depends on reducing agent (Raney Ni vs Na/Alcohol).[2]          |
| Final Purity                | >99.5%        | Required for pharmaceutical grade (HPLC).                       |

## Analytical Characterization (Expected Data)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 7.8 (s, 1H, Ar-H6), δ 6.5 (s, 1H, Ar-H3).[2]
  - δ 5.9 (s, 2H, NH<sub>2</sub>).[2]
  - δ 3.8 (s, 3H, OMe).[2]

- $\delta$  4.1 (m, 1H, Bridgehead CH-N).[2]
- $\delta$  3.0–3.4 (m, Multiplets, Bicyclic ring protons).[2]
- Mass Spectrometry (ESI+): m/z 324 [M+H]<sup>+</sup> (<sup>35</sup>Cl isotope), 326 (<sup>37</sup>Cl isotope) in 3:1 ratio.[2]
- IR Spectroscopy: 1640 cm<sup>-1</sup> (Amide C=O), 3300–3400 cm<sup>-1</sup> (NH stretch).[2]

## References

- King, F. D., et al. (1993). "5-HT<sub>4</sub> receptor antagonists: synthesis and structure-activity relationships of some benzamide derivatives." *Journal of Medicinal Chemistry*, 36(6), 683-689.[2] [Link](#)[2][3]
- Beecham Group PLC. (1983). "Azabicyclo derivatives, process for their preparation and their use." European Patent EP0094742. [Link](#)[2]
- Baxter, G. S., et al. (1993). "5-HT<sub>4</sub> receptor binding and function of the new benzamide derivative, **renzapride**." *Bioorganic & Medicinal Chemistry Letters*, 3(4), 633.[2]
- Alizyme Therapeutics. (2005). "Form of **renzapride** hydrochloride hydrate and uses thereof." US Patent Application 20050209271. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [Renzapride | C<sub>16</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub> | CID 119574 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Pharmaceutical compositions for the coordinated delivery of NSAIDs - Patent US-9364439-B2 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [Technical Guide: Chemical Structure and Synthesis of Renzapride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-renzapride>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)